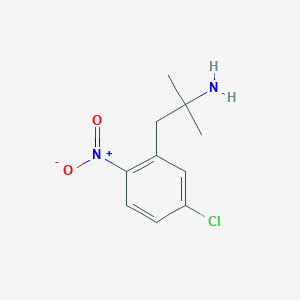
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine is a synthetic compound that has garnered interest in various fields such as medicinal chemistry, organic synthesis, and drug discovery. The compound is characterized by the presence of a chloro and nitro group on a phenyl ring, which is attached to a 2-methylpropan-2-amine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine typically involves the nitration of 5-chloro-2-nitroaniline followed by a series of reactions to introduce the 2-methylpropan-2-amine group. One common method involves the formylation of 3-chloroaniline, followed by nitration and hydrolysis to yield 5-chloro-2-nitroaniline . This intermediate can then be further reacted under specific conditions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted Claisen-Schmidt reactions, which offer high yields and selectivity. The reaction involves the use of aldehydes and acetone under basic conditions, typically catalyzed by NaOH or other bases . This method is advantageous due to its efficiency and reduced reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Drug Discovery: It is studied for its potential biological activities and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The nitro and chloro groups on the phenyl ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Chloro-2-nitrophenyl)piperidine: This compound shares a similar phenyl ring structure with chloro and nitro groups but has a piperidine moiety instead of a 2-methylpropan-2-amine group.
(2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone: Another similar compound with a pyrrolidine moiety.
Uniqueness
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both chloro and nitro groups on the phenyl ring, along with the 2-methylpropan-2-amine moiety, provides distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C10H13ClN2O2 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
1-(5-chloro-2-nitrophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,12)6-7-5-8(11)3-4-9(7)13(14)15/h3-5H,6,12H2,1-2H3 |
Clé InChI |
IGSOQLIWTJEQOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=CC(=C1)Cl)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)
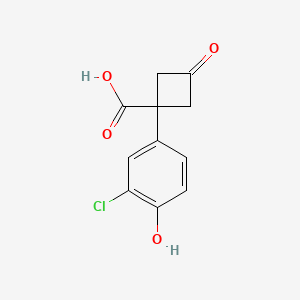
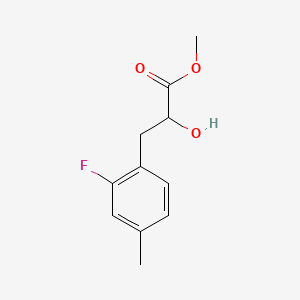
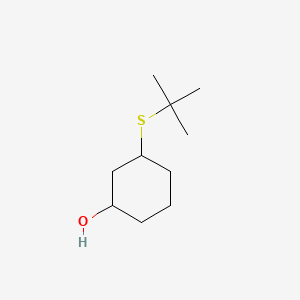
![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
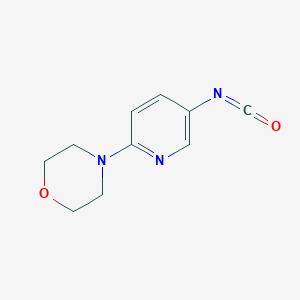
![2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)
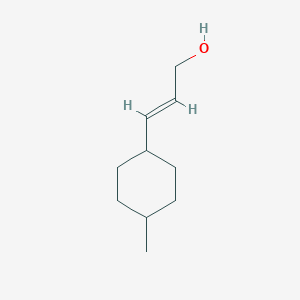
![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)
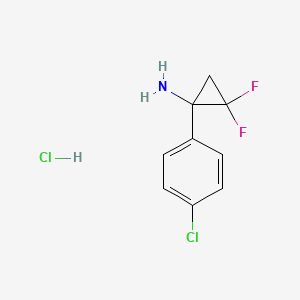
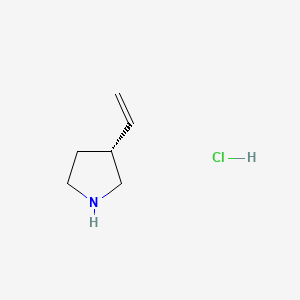
![2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15318128.png)
